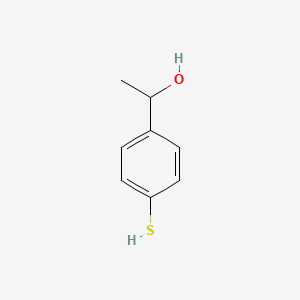

1-(4-Sulfanylphenyl)ethan-1-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-sulfanylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-6(9)7-2-4-8(10)5-3-7/h2-6,9-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEFNBHQZFVQRJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Sulfanylphenyl Ethan 1 Ol and Its Analogs

Strategies for Carbon-Sulfur Bond Formation in Aromatic Systems

The introduction of a sulfanyl (B85325) group onto an aromatic ring is a key step in the synthesis of 1-(4-sulfanylphenyl)ethan-1-ol. This can be achieved through either direct thiolation of a pre-existing aromatic ring or by using a precursor that is later converted to the thiol.

Direct Thiolation Approaches

Direct C-H thiolation represents an atom-economical approach to forming carbon-sulfur bonds. Recent advancements have focused on transition-metal-free and photocatalytic methods. For instance, an aerobic, metal-free, visible-light-induced regioselective thiolation of phenols with thiophenols has been reported, which could be adapted for related substrates. acs.org Another sophisticated method involves palladium/norbornene (Pd/NBE) cooperative catalysis, which enables the ortho thiolation of aryl iodides using sulfenamides as the electrophilic sulfur source. semanticscholar.org While powerful for specific substitution patterns, direct thiolation methods may present challenges in controlling regioselectivity for a para-substituted product like this compound without appropriate directing groups.

| Method | Reagents | Key Features |

| Aerobic Visible-Light Thiolation | Thiophenols, Visible Light, Air | Metal-free, regioselective for phenols. acs.org |

| Pd/NBE Cooperative Catalysis | Aryl Iodides, Sulfenamides, Pd catalyst, Norbornene | Ortho-selective C-H thiolation. semanticscholar.org |

Precursor-Mediated Thiol Introduction

A more common and often more regioselective strategy involves the use of an aromatic precursor, typically an aryl halide, which is then converted to the thiol. This multi-step approach offers greater control over the position of the sulfur substituent.

One well-established method is the reaction of a nuclear monohalo-substituted aromatic compound with an excess of an alkali metal sulfide, such as sodium sulfide, in a polar organic solvent at elevated temperatures. google.com Another approach utilizes the coupling of aryl halides with a sulfur source, followed by reduction. For example, a copper-catalyzed reaction of aryl iodides with sulfur powder, followed by reduction with sodium borohydride (B1222165), provides a route to aryl thiols. organic-chemistry.org

The Newman-Kwart Rearrangement is a powerful, metal-free method that begins with a phenol (B47542). The phenol is first converted to an O-aryl thiocarbamate, which then thermally rearranges to the isomeric S-aryl thiocarbamate. Subsequent hydrolysis yields the desired thiophenol. diva-portal.org This three-step sequence is known for its high yields and scalability. diva-portal.org

| Precursor Method | Starting Material | Key Reagents | Product |

| Nucleophilic Substitution | Aryl Halide | Alkali Metal Sulfide (e.g., Na₂S) | Aryl Thiol |

| Copper-Catalyzed Coupling | Aryl Iodide | Sulfur Powder, CuI, K₂CO₃; then NaBH₄ | Aryl Thiol organic-chemistry.org |

| Newman-Kwart Rearrangement | Phenol | 1. Dimethylthiocarbamoyl chloride 2. Heat 3. Base (hydrolysis) | Aryl Thiol diva-portal.org |

Synthesis of the Chiral Secondary Alcohol Moiety

The creation of the chiral center at the secondary alcohol is a critical aspect of synthesizing enantiomerically pure this compound. This is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 4-mercaptoacetophenone.

Enantioselective Synthesis via Asymmetric Reduction

The asymmetric reduction of prochiral ketones is a highly developed field, offering numerous reliable methods for producing chiral alcohols with high enantiomeric excess (e.e.).

Biocatalytic Reductions: Enzymes and whole-cell systems are highly effective for the enantioselective reduction of ketones. nih.gov Microbial asymmetric reduction of acetophenone (B1666503) and its derivatives using fungal cultures like Penicillium rubens has demonstrated high conversion and selectivity. tandfonline.com Plant tissues, such as those from carrots or apples, can also serve as biocatalysts for reducing prochiral ketones with high enantioselectivity. nih.gov These methods are advantageous due to their mild reaction conditions and high stereoselectivity. nih.gov

Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) reduction, which employs a borane (B79455) reagent with a chiral oxazaborolidine catalyst, is a classic and highly efficient method for the asymmetric reduction of prochiral ketones. rsc.org Chiral oxazaborolidinones derived from L-amino acids have also been used as catalysts for the borane reduction of acetophenone, affording the corresponding alcohol in high yield and moderate to good enantiomeric excess. researchgate.net Ruthenium-based catalysts, such as those developed by Noyori, are also widely used for the asymmetric hydrogenation of ketones, including acetophenone, often achieving quantitative yields and excellent enantioselectivity (>99% e.e.). wikipedia.org

| Reduction Method | Catalyst/Reagent | Substrate | Key Features |

| Microbial Reduction | Penicillium rubens | Acetophenone derivatives | High conversion and enantioselectivity (>90%). tandfonline.com |

| Plant-Based Biocatalysis | Carrot, Apple tissue | Acetophenone | High e.e. (up to 98%) and good yields. nih.gov |

| CBS Reduction | Chiral Oxazaborolidine, Borane | Prochiral Ketones | Widely used, high enantioselectivity. rsc.org |

| Asymmetric Hydrogenation | Noyori-type Ru-catalysts, H₂ | Acetophenone | Quantitative yield, >99% e.e. wikipedia.org |

Diastereoselective Routes

When a chiral center already exists in the molecule, the synthesis of a second stereocenter, such as the secondary alcohol, must be controlled diastereoselectively. For substrates that are themselves chiral, the inherent stereochemistry can direct the approach of a reducing agent. While less directly applicable to the synthesis of this compound from an achiral precursor, diastereoselective reductions are crucial for synthesizing more complex analogs. For example, the reduction of α-branched acyclic ketones can be achieved with high diastereoselectivity to create tertiary alcohols with adjacent stereocenters. chinesechemsoc.org Similarly, sequential reactions involving silyl (B83357) enol ethers have been developed to generate tertiary carbinols with high diastereocontrol. thieme-connect.com These principles can be applied to the synthesis of analogs where the aromatic ring or other parts of the molecule contain pre-existing stereocenters.

Convergent and Divergent Synthetic Pathways

A convergent synthesis involves preparing key fragments of the molecule separately before combining them in the final stages. wikipedia.org For this compound, a convergent approach might involve:

Synthesis of a 4-halophenyl derivative with a protected thiol group.

Independent enantioselective synthesis of a chiral ethanol (B145695) equivalent.

Coupling of these two fragments, for example, via a Grignard reaction or other cross-coupling chemistry, followed by deprotection of the thiol.

This approach is generally more efficient for complex molecules as it maximizes the yield by building up complex fragments from simpler ones in parallel. wikipedia.org

A divergent synthesis , in contrast, starts from a common intermediate that is then elaborated into a library of different compounds. wikipedia.org For the target molecule and its analogs, a divergent strategy could begin with 4-mercaptoacetophenone.

The ketone could be subjected to a variety of asymmetric reduction conditions to produce different enantiomers or racemic mixtures of the alcohol.

Alternatively, the thiol group could be alkylated or otherwise modified to create a range of sulfur-functionalized analogs.

The aromatic ring could also be further functionalized. This approach is particularly useful for generating a library of related compounds for screening purposes. wikipedia.org

Both strategies offer distinct advantages depending on the synthetic goal, whether it is the efficient production of a single target molecule or the creation of a diverse set of analogs.

Multi-Step Synthesis Optimization

A common multi-step approach to this compound involves the reduction of the corresponding ketone, 1-(4-mercaptophenyl)ethanone. This precursor can be synthesized from 4-acetylbenzenesulfonyl chloride. The optimization of this process focuses on maximizing the yield and minimizing side reactions at each step.

A plausible synthetic pathway is outlined below:

Step 1: Reduction of 4-acetylbenzenesulfonyl chloride to 4-mercaptoacetophenone.

The initial step involves the reduction of the sulfonyl chloride group to a thiol. A variety of reducing agents can be employed for this transformation. A common method utilizes a reducing agent like zinc dust in the presence of an acid.

| Reactant | Reagents | Solvent | Temperature | Reaction Time | Yield |

| 4-acetylbenzenesulfonyl chloride | Zn, HCl | Ethanol/Water | Reflux | 4-6 h | ~85% |

| 4-acetylbenzenesulfonyl chloride | SnCl2·2H2O, HCl | Acetic Acid | 80 °C | 3 h | ~90% |

Step 2: Reduction of 4-mercaptoacetophenone to this compound.

The subsequent step is the selective reduction of the ketone functionality to a secondary alcohol. This can be achieved using various reducing agents, with sodium borohydride being a mild and effective choice that does not affect the thiol group.

| Reactant | Reagent | Solvent | Temperature | Reaction Time | Yield |

| 4-mercaptoacetophenone | NaBH4 | Methanol (B129727) | 0 °C to RT | 1-2 h | >95% |

| 4-mercaptoacetophenone | LiAlH4 | THF | 0 °C to RT | 1 h | ~90% (potential for thiol reduction) |

Optimization of this multi-step synthesis involves careful control of reaction conditions, such as temperature and reaction time, and the choice of appropriate solvents and reducing agents to ensure high selectivity and yield at each stage.

One-Pot Reaction Efficiencies

One-pot syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes. For the synthesis of this compound and its analogs, a one-pot approach could involve the in-situ generation of the thiol from a precursor followed by the reduction of the ketone.

A hypothetical one-pot procedure could start from 4-chloroacetophenone. The chloro group can be converted to a thiol in situ, followed by the reduction of the ketone.

| Starting Material | Reagents | Solvent | Conditions | Plausible Yield |

| 4-chloroacetophenone | 1. NaSH, 2. NaBH4 | Ethanol | 1. Reflux, 2. 0 °C to RT | Moderate to Good |

The efficiency of such a one-pot reaction would depend on the compatibility of the reagents and the careful sequential addition of reactants to avoid undesired side reactions.

Derivatization Strategies for Structural Modulation

The presence of both a thiol and a hydroxyl group in this compound provides two reactive sites for further chemical modification. These derivatization strategies allow for the synthesis of a wide range of analogs with potentially altered biological or material properties.

Introduction of Heterocyclic Moieties

Heterocyclic rings are prevalent in pharmaceuticals and functional materials. The thiol group of this compound is a key handle for the introduction of sulfur-containing heterocycles, such as thiazoles.

A well-established method for the synthesis of thiazole (B1198619) derivatives is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thioamide. In the context of derivatizing this compound, the thiol group can be first converted to a thioamide, or it can react with a suitable precursor to form a thiazole ring directly.

A plausible route to a thiazole-containing analog could involve the reaction of an α-halo derivative of this compound with a thioamide.

Example Reaction: Synthesis of a Thiazole Derivative

| Starting Material | Reagents | Proposed Product | Reaction Conditions |

| 2-bromo-1-(4-sulfanylphenyl)ethan-1-ol | Thioacetamide | 2-methyl-4-(1-hydroxy-1-(4-sulfanylphenyl)ethyl)thiazole | Ethanol, Reflux |

This strategy allows for the introduction of a diverse range of substituents on the thiazole ring by varying the thioamide reactant.

Halogenation and Alkylation of the Aromatic Ring

The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions such as halogenation and alkylation. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

Halogenation:

The hydroxyl and sulfanyl groups are both ortho-, para-directing activators. Therefore, halogenation of the aromatic ring is expected to occur at the positions ortho to these groups.

| Reactant | Reagent | Solvent | Expected Major Products |

| This compound | Br2 | Acetic Acid | 1-(3-bromo-4-sulfanylphenyl)ethan-1-ol and 1-(3,5-dibromo-4-sulfanylphenyl)ethan-1-ol |

| This compound | N-Chlorosuccinimide (NCS) | Acetonitrile (B52724) | 1-(3-chloro-4-sulfanylphenyl)ethan-1-ol |

Alkylation:

Alkylation of the aromatic ring can be achieved through Friedel-Crafts alkylation. However, the presence of the free thiol and hydroxyl groups can interfere with the Lewis acid catalyst. Therefore, protection of these groups may be necessary prior to alkylation.

A more common and direct alkylation strategy for this molecule involves the S-alkylation of the thiol group or O-alkylation of the hydroxyl group.

S-Alkylation:

The thiol group is a strong nucleophile and can be readily alkylated using alkyl halides in the presence of a base.

| Reactant | Alkylating Agent | Base | Solvent | Product |

| This compound | Methyl iodide | K2CO3 | Acetone | 1-(4-(methylthio)phenyl)ethan-1-ol |

| This compound | Benzyl bromide | NaH | THF | 1-(4-(benzylthio)phenyl)ethan-1-ol |

These derivatization strategies provide a powerful toolkit for the structural modulation of this compound, enabling the synthesis of a diverse library of compounds for further investigation.

Elucidation of Chemical Reactivity and Transformation Pathways

Oxidative Transformations of the Sulfanyl (B85325) Group

The sulfur atom in the sulfanyl group is susceptible to oxidation, leading to the formation of various oxidized sulfur species.

Formation of Sulfoxides, Sulfones, and Disulfides

The oxidation of the thiol group in 1-(4-Sulfanylphenyl)ethan-1-ol can be controlled to yield sulfoxides, sulfones, or disulfides, depending on the reaction conditions and the oxidizing agent employed.

Sulfoxides and Sulfones: The controlled oxidation of thiols or sulfides is a common method for preparing sulfoxides and sulfones. For a compound like this compound, this transformation would first yield the corresponding sulfoxide (B87167), 1-(4-sulfinylphenyl)ethan-1-ol, and upon further oxidation, the sulfone, 1-(4-sulfonylphenyl)ethan-1-ol. A variety of oxidizing agents can be utilized for this purpose, with hydrogen peroxide being a common and environmentally benign choice. organic-chemistry.orgjove.com The selectivity towards either the sulfoxide or the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. jove.com For instance, the use of hydrogen peroxide in glacial acetic acid has been shown to be a highly selective method for the oxidation of sulfides to sulfoxides. jove.com Other reagents like m-chloroperbenzoic acid (m-CPBA) are also effective for the oxidation of sulfides to both sulfoxides and sulfones. jove.com

Disulfides: The thiol group is also readily oxidized to form a disulfide-linked dimer, bis(4-(1-hydroxyethyl)phenyl) disulfide. This oxidative coupling is a characteristic reaction of thiols and can be achieved with a range of mild oxidizing agents, including air (oxygen), especially under basic conditions. youtube.com The formation of disulfide bonds is a critical reaction in various chemical and biological systems. masterorganicchemistry.commasterorganicchemistry.com Reagents such as sulfuryl fluoride (B91410) have been reported to be potent and selective oxidants for the conversion of thiols to disulfides. youtube.com

Interactive Data Table: Oxidative Transformation Products

| Starting Material | Transformation | Product | Typical Reagents |

|---|---|---|---|

| This compound | Sulfoxide Formation | 1-(4-Sulfinylphenyl)ethan-1-ol | Hydrogen Peroxide (H₂O₂), m-CPBA |

| This compound | Sulfone Formation | 1-(4-Sulfonylphenyl)ethan-1-ol | Excess Hydrogen Peroxide (H₂O₂), m-CPBA |

| This compound | Disulfide Formation | bis(4-(1-hydroxyethyl)phenyl) disulfide | Air (O₂), Sulfuryl Fluoride (SO₂F₂) |

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group on the ethyl chain provides another site for chemical modification, including esterification, etherification, dehydration, and oxidation.

Esterification and Etherification

Esterification: The secondary alcohol can react with carboxylic acids or their derivatives to form esters. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst (like sulfuric acid), is a classic method for this transformation. This is an equilibrium reaction, and to favor the formation of the ester, either an excess of one reactant is used or a product (typically water) is removed as it forms.

Etherification: The formation of an ether from the secondary alcohol of this compound can be achieved through methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an Sₙ2 reaction. For a secondary alcohol, the choice of reagents is crucial to avoid competing elimination reactions. jove.comlibretexts.org Therefore, the alkyl halide should ideally be primary. libretexts.org Alternatively, acid-catalyzed dehydration of two alcohol molecules can form a symmetrical ether, though this method is generally more effective for primary alcohols as secondary alcohols are prone to elimination to form alkenes.

Dehydration Reactions

The secondary alcohol can undergo dehydration to form an alkene, in this case, 4-vinylbenzenethiol. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric(V) acid. The mechanism for the dehydration of secondary alcohols generally proceeds through a carbocation intermediate (E1 mechanism).

Oxidation to Ketonic Derivatives

The secondary alcohol group can be oxidized to a ketone, yielding 1-(4-sulfanylphenyl)ethan-1-one (also known as 4-mercaptoacetophenone). This transformation is a common reaction for secondary alcohols and can be accomplished using a variety of oxidizing agents. The specific choice of oxidant would depend on the desired selectivity and the need to avoid oxidation of the sensitive sulfanyl group.

Interactive Data Table: Reactions of the Secondary Alcohol

| Starting Material | Transformation | Product Type | General Reaction |

|---|---|---|---|

| This compound | Esterification | Ester | Reaction with a carboxylic acid (or derivative) |

| This compound | Etherification | Ether | Reaction of its alkoxide with an alkyl halide |

| This compound | Dehydration | Alkene (Styrene derivative) | Acid-catalyzed elimination of water |

| This compound | Oxidation | Ketone | Reaction with an oxidizing agent |

Nucleophilic and Electrophilic Reactivity of the Aromatic System

The phenyl group in this compound is rendered electron-rich by two activating, ortho-, para-directing substituents: the sulfanyl group (-SH) and the 1-hydroxyethyl group [-CH(OH)CH₃]. This enhanced nucleophilicity makes the aromatic ring susceptible to attack by various electrophiles.

Electrophilic Aromatic Substitution Potentials

The sulfanyl and 1-hydroxyethyl groups both activate the benzene (B151609) ring towards electrophilic aromatic substitution (EAS) by donating electron density, thereby stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. wikipedia.orgvanderbilt.edu Their directing effects are synergistic, strongly favoring substitution at the positions ortho to the sulfanyl group (positions 3 and 5).

-SH (Sulfanyl) Group: The sulfur atom, despite its electronegativity, can donate a lone pair of electrons into the aromatic π-system through resonance. This is a moderately activating effect.

-CH(OH)CH₃ (1-Hydroxyethyl) Group: This alkyl group is weakly activating through an inductive effect, pushing electron density into the ring.

Due to these directing effects, electrophilic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are anticipated to proceed with greater facility than on unsubstituted benzene. wikipedia.org The primary products will be those where the electrophile has added to the positions ortho to the thiol group, as the para position is already occupied.

| Substituent Group | Type of Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -SH (Sulfanyl) | Resonance Donation (+R) > Inductive Withdrawal (-I) | Activating | Ortho, Para |

| -CH(OH)CH₃ (1-Hydroxyethyl) | Inductive Donation (+I) | Weakly Activating | Ortho, Para |

However, the high nucleophilicity of the sulfur atom itself can complicate these reactions. chegg.comyoutube.com Many electrophiles will react preferentially with the thiol group rather than the aromatic ring. For instance, halogens will oxidize the thiol to a disulfide or other sulfur species. Therefore, to achieve selective aromatic substitution, the thiol group often requires protection.

Cross-Coupling Methodologies

The sulfanyl group provides a handle for various cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. While aryl halides are more common coupling partners, methodologies for utilizing thiols have been developed.

Potential Cross-Coupling Reactions:

C-S Coupling: The most direct application involves the coupling of the thiol with aryl or vinyl halides to form thioethers (sulfides). This can be catalyzed by various transition metals, including copper and palladium. tandfonline.comnih.govrsc.org Copper-catalyzed systems, in particular, have proven effective for coupling thiols with aryl halides. rsc.orgorganic-chemistry.org Palladium catalysts, often employing specialized phosphine (B1218219) ligands, can also facilitate these transformations with a broad substrate scope. nih.govorganic-chemistry.orgresearchgate.net

Suzuki-Miyaura Coupling: While not a direct reaction of the thiol, the aromatic ring could be first halogenated (as discussed in 3.3.1) to create an aryl halide. This intermediate could then readily participate in palladium-catalyzed Suzuki-Miyaura coupling with boronic acids to form a new C-C bond at that position.

Other Palladium-Catalyzed Reactions: Following conversion to an aryl halide or triflate, other powerful reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to further functionalize the aromatic ring.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Notes |

|---|---|---|---|---|

| C-S Coupling | Aryl/Vinyl Halide | CuI or Pd(OAc)₂ + Ligand | Aryl-S-Aryl' | Directly utilizes the thiol functionality. nih.gov |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or similar | Aryl-Aryl' | Requires prior conversion of the ring to an aryl halide/triflate. nih.gov |

| Heck Reaction | Alkene | Pd(OAc)₂ + Ligand | Aryl-Vinyl | Requires prior conversion to an aryl halide/triflate. |

| Buchwald-Hartwig | Amine | Pd Catalyst + Ligand | Aryl-N | Requires prior conversion to an aryl halide/triflate. |

Intramolecular Cyclization and Rearrangement Processes

The proximity of the alcohol and thiol functionalities on a flexible backbone allows for the potential of intramolecular cyclization reactions, typically under conditions that activate the hydroxyl group.

One plausible pathway involves the activation of the benzylic alcohol, converting the -OH into a good leaving group (e.g., by protonation with a strong acid or conversion to a tosylate). The highly nucleophilic sulfur atom can then attack the benzylic carbon in an intramolecular Sₙ2 or Sₙ1-type reaction. This would result in the formation of a five-membered heterocyclic ring, a derivative of 2,3-dihydrobenzothiophene.

Alternatively, acid-catalyzed dehydration of the alcohol would generate a 4-vinylthiophenol intermediate. This conjugated system could then undergo intramolecular cyclization through various pathways, potentially leading to different heterocyclic structures depending on the reaction conditions. Such intramolecular reactions of hydroxy acids or related compounds are well-established methods for forming cyclic structures. youtube.comrti.org

Chemo- and Regioselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity crucial considerations in its synthetic transformations. The outcome of a reaction is highly dependent on the reagents and conditions employed.

Thiol vs. Alcohol Reactivity: Thiols are generally more acidic (pKa ≈ 10-11) and more nucleophilic than corresponding alcohols (pKa ≈ 16-18). masterorganicchemistry.comchemistrysteps.com Therefore, in the presence of a base, the thiol will be deprotonated preferentially to form a thiolate, an exceptionally potent nucleophile. This allows for selective alkylation or acylation at the sulfur atom over the oxygen atom.

Oxidation: Both the thiol and the secondary alcohol can be oxidized. Mild oxidants like iodine (I₂) or air will selectively oxidize the thiol to a disulfide (forming a dimer) while leaving the alcohol untouched. masterorganicchemistry.com Stronger oxidizing agents, such as hydrogen peroxide or peroxy acids, can oxidize the thiol further to a sulfonic acid, or oxidize the secondary alcohol to a ketone. Selective oxidation of the alcohol would typically require prior protection of the thiol group. libretexts.org

Aromatic Ring vs. Side Chains: As mentioned, electrophilic attack can occur at either the aromatic ring or the thiol. Strong electrophiles under non-basic conditions may react at the sulfur atom. To direct reactions to the aromatic ring, protection of the thiol is often the most effective strategy. researchgate.net

The table below summarizes the expected selectivity based on different reaction conditions.

| Reagent/Condition | Reactive Site Targeted | Expected Product Type |

|---|---|---|

| Base (e.g., NaH, K₂CO₃) then Alkyl Halide | Sulfanyl Group (as Thiolate) | Thioether |

| Mild Oxidant (e.g., I₂, air) | Sulfanyl Group | Disulfide |

| Strong Oxidant (e.g., KMnO₄, H₂O₂) | Sulfanyl and/or Alcohol Group | Sulfonic Acid and/or Ketone |

| Protecting Group (for SH) then Electrophile (e.g., Br₂, FeBr₃) | Aromatic Ring | Aryl Halide (Ortho to S) |

| Strong Acid (e.g., H₂SO₄), Heat | Alcohol and Sulfanyl Groups | Intramolecular Cyclization Product |

By carefully selecting reagents, protecting groups, and reaction conditions, it is possible to control the chemo- and regioselectivity of reactions involving this compound, enabling its use as a versatile building block in organic synthesis.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations and Molecular Properties

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons and predict a variety of molecular characteristics.

Frontier Molecular Orbital (FMO) theory is crucial for explaining the chemical reactivity and electronic properties of a molecule. youtube.comresearchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO is the electron acceptor. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

For 1-(4-Sulfanylphenyl)ethan-1-ol, the HOMO is expected to be localized primarily on the sulfur atom of the sulfanyl (B85325) group and the phenyl ring, which are electron-rich regions. The LUMO is likely distributed over the aromatic ring and the carbon-oxygen bond of the ethanol (B145695) substituent. The interaction of these orbitals governs the molecule's behavior in chemical reactions. youtube.comscirp.org Theoretical studies on analogous aromatic thiol compounds support the significant contribution of the sulfur atom's lone pairs to the HOMO. nih.gov Similarly, analyses of other complex organic molecules show that HOMO and LUMO distributions are key to understanding charge transfer within the molecule. semanticscholar.org

Table 1: Illustrative Frontier Molecular Orbital Properties

| Parameter | Typical Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | -0.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 | Energy difference indicating chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net |

Note: The values in this table are illustrative, based on typical DFT calculations for structurally related aromatic thiol and alcohol compounds, and are not from a specific study on this compound.

The study of dipole moments, polarizabilities, and hyperpolarizabilities is essential for identifying potential applications in nonlinear optics (NLO). nih.govnih.gov NLO materials are crucial for modern optoelectronic technologies. The delocalization of π-electrons within a molecule is a key factor contributing to its NLO response. nih.gov

This compound possesses both electron-donating (hydroxyl and sulfanyl groups) and an aromatic π-system, which are features conducive to NLO activity. Computational studies on other organic molecules show that the presence of such groups can lead to significant first hyperpolarizability (β) and second hyperpolarizability (γ) values, which are measures of the NLO response. nih.govaps.org Theoretical calculations, often using DFT methods, can predict these properties and guide the design of new NLO materials. researchgate.net Studies on similar structures, like substituted triazoles and bithiophenes, have demonstrated that even subtle structural modifications can significantly impact linear polarizability and hyperpolarizability values. nih.govmdpi.com

Table 2: Predicted Nonlinear Optical (NLO) Properties

| Property | Symbol | Significance |

|---|---|---|

| Dipole Moment | µ | Measures the overall polarity of the molecule, arising from asymmetric charge distribution. |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an external electric field. |

| First Hyperpolarizability | β | Quantifies the second-order (three-wave mixing) NLO response. |

| Second Hyperpolarizability | γ | Quantifies the third-order (four-wave mixing) NLO response. aps.org |

Note: Specific calculated values for this compound are not available in the reviewed literature. This table outlines the key parameters investigated in NLO studies.

Molecular Electrostatic Potential (MEP) maps are valuable visual tools for understanding the charge distribution and reactivity of a molecule. walisongo.ac.id The map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red indicates electron-rich, negative potential areas (nucleophilic sites), while blue indicates electron-poor, positive potential areas (electrophilic sites). walisongo.ac.id

For this compound, the MEP would show regions of high negative potential (red) around the electronegative oxygen and sulfur atoms, corresponding to their lone pairs of electrons. These sites are prone to attack by electrophiles. A region of positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a potential site for hydrogen bonding or proton donation. Computational studies on substituted acetophenones and phenols confirm that MEP analysis accurately identifies such reactive sites. semanticscholar.orgacs.org

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethanol side chain in this compound means it can adopt several conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. Studies on related 2-thio-derivatives of 1-phenylethanol (B42297) have shown that the preferred conformation around the C-C bond is one where the sulfur-containing group is gauche to the hydroxyl group and anti to the phenyl group. rsc.org This preference is likely stabilized by polar interactions, such as intramolecular hydrogen bonding between the hydroxyl and sulfanyl groups. rsc.orgresearchgate.net

Molecular dynamics (MD) simulations can further investigate the conformational landscape by simulating the atomic movements over time. Such simulations provide insight into the molecule's flexibility and the stability of different conformers in various environments, such as in different solvents, which can influence conformational preferences. wiley.com

Reaction Mechanism Modeling

Computational chemistry allows for the detailed investigation of potential chemical reactions at the molecular level. This involves modeling the entire reaction pathway from reactants to products, including any intermediates and transition states.

Understanding a chemical reaction requires characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS determines the activation energy and, consequently, the reaction rate. Theoretical calculations can locate the geometry of the transition state and analyze its vibrational frequencies to confirm it as a true saddle point on the potential energy surface.

For this compound, potential reactions could include the oxidation of the thiol group, dehydration of the alcohol, or electrophilic substitution on the aromatic ring. Reaction coordinate analysis would map the energetic profile of such transformations. For instance, in an acid-catalyzed dehydration, the mechanism would likely involve protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate, and finally deprotonation. acs.org Modeling this process would provide detailed insights into the energy barriers and the structure of the key transition states involved. acs.orgresearchgate.net Similar mechanistic studies have been performed for the biotransformation of other aryl ethanol compounds. nih.gov

Kinetic Rate Constant Determination and Prediction

The determination of kinetic rate constants is fundamental to understanding the reactivity of a chemical species. For this compound, computational methods serve as powerful tools to predict these constants, especially for reactions that are difficult to measure experimentally. Methodologies such as combining quantum mechanics with machine learning algorithms or using the Arrhenius equation in conjugated Quantitative Structure-Property Relationship (QSPR) models are employed to estimate kinetic characteristics. nih.gov These models can predict reaction rate constants, even at extreme temperatures where experimental measurement is challenging. nih.gov

Advanced neural network architectures, such as Siamese message passing neural networks (MPNN), have been developed to model the reactivity of volatile organic compounds (VOCs) with atmospheric oxidants. copernicus.org Such a framework could be adapted to predict the rate constants for the oxidation of this compound by species like hydroxyl (•OH) or nitrate (B79036) (NO3) radicals. copernicus.org These models work by simultaneously capturing the molecular features of the reactant and the oxidant, along with their interaction dynamics, to predict the logarithm of the rate constant (log10ki). copernicus.org For example, a two-parameter Taft equation, which considers steric and inductive effects, has been successfully used to predict esterification reaction rates for various alcohols and acids in a 1,4-dioxane (B91453) solvent. researchgate.net This approach could be applied to predict the rate of esterification involving the hydroxyl group of this compound.

Solvent Effects on Reaction Energetics

Solvents can profoundly influence reaction kinetics and thermodynamics by altering the stability of reactants, products, and transition states. wikipedia.orgrsc.org The choice of solvent can control reaction pathways and selectivity. rsc.org For a molecule like this compound, which possesses both hydrogen-bond-donating (-OH, -SH) and hydrogen-bond-accepting (lone pairs on O and S) capabilities, solvent interactions are particularly significant.

Quantitative Structure-Reactivity and Structure-Property Relationship (QSAR/QSPR) Studies

QSAR and QSPR models establish a mathematical relationship between the chemical structure of a compound and its reactivity or physical properties. d-nb.info These models are built by calculating molecular descriptors and using statistical methods to correlate them with an observed activity or property. d-nb.info For this compound and its derivatives, a QSAR/QSPR study would involve calculating a variety of descriptors to predict properties such as reaction rates, acidity, or adsorption affinity.

The development of a robust QSAR model requires careful selection of descriptors, which can be electronic (e.g., partial charges, electronegativity), steric (e.g., molecular volume), or topological (e.g., connectivity indices). edgccjournal.org For complex systems, 3-D QSAR methods that account for the conformational flexibility of the molecule are often employed, as the biological or chemical activity may depend on a specific conformation. nih.gov

Substituent Effects on Reactivity and Electronic Properties

The reactivity of the benzene (B151609) ring in this compound is governed by the electronic effects of its two substituents: the 1-hydroxyethyl group [-CH(OH)CH3] and the sulfanyl group [-SH]. These groups influence the electron density of the aromatic ring through inductive and resonance effects, thereby affecting its susceptibility to electrophilic attack. libretexts.orglibretexts.org

Sulfanyl Group (-SH): The sulfanyl group, like the hydroxyl group, is an activating group and an ortho, para-director. unizin.org It withdraws electron density through the sigma bonds (inductive effect) due to sulfur's electronegativity but, more importantly, donates electron density to the ring through its lone pairs via resonance (a π-donor effect). libretexts.orgunizin.org This resonance donation increases the electron density at the ortho and para positions, stabilizing the carbocation intermediate formed during electrophilic aromatic substitution at these sites. libretexts.org

1-Hydroxyethyl Group [-CH(OH)CH3]: This alkyl-based group is generally considered a weak activating group. libretexts.org It donates electron density primarily through an inductive effect, which also directs incoming electrophiles to the ortho and para positions. libretexts.org

Since both substituents are ortho, para-directing, any electrophilic substitution on the ring is strongly favored at the positions ortho to the sulfanyl group (and meta to the 1-hydroxyethyl group) and ortho to the 1-hydroxyethyl group (and meta to the sulfanyl group). The interplay and relative strength of these activating groups determine the precise regioselectivity of such reactions.

Intermolecular Interactions and Adsorption Behavior

The functional groups of this compound dictate its intermolecular interactions, which include hydrogen bonding, dipole-dipole interactions, and London dispersion forces. libretexts.org The hydroxyl (-OH) and sulfanyl (-SH) groups are key to its interaction profile.

Hydrogen Bonding: The molecule can act as a hydrogen bond donor through both the -OH and -SH protons and as a hydrogen bond acceptor via the lone pairs on the oxygen and sulfur atoms. nih.gov Computational and spectroscopic studies on similar molecules show a clear hierarchy in the strength of these interactions: O-H···O > O-H···S ≳ S-H···O > S-H···S. nih.gov This indicates that the hydroxyl group is a much stronger hydrogen bond donor than the sulfanyl group. These interactions are critical in the formation of dimers and larger aggregates in condensed phases.

Adsorption Behavior: The sulfanyl group has a strong affinity for certain metal surfaces, particularly noble metals like gold, silver, and copper. This interaction can lead to the formation of self-assembled monolayers (SAMs), a process studied extensively for thiols on surfaces. Computational studies, including molecular dynamics simulations, can model this adsorption behavior. journalirjpac.com Such simulations calculate parameters like interaction and binding energies to predict the orientation and stability of the molecule on a surface. journalirjpac.com For this compound, adsorption would likely occur via the sulfur atom, with the molecule adopting a specific orientation on the surface. journalirjpac.comresearchgate.net The Gibbs free energy of adsorption (ΔG°ads) and the adsorption equilibrium constant (Kads) are key parameters that can be evaluated to determine the spontaneity and strength of the adsorption process. researchgate.net

Prediction of Spectroscopic Signatures

Computational chemistry allows for the prediction of various spectroscopic signatures, which are invaluable for the identification and characterization of molecules.

For mass spectrometry, properties such as the predicted collision cross-section (CCS) can be calculated. The CCS is a measure of an ion's size and shape in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). Predicted CCS values for different adducts of this compound provide a reference for experimental identification. uni.lu

Table 1: Predicted Collision Cross Section (CCS) for Adducts of this compound Data calculated using CCSbase and sourced from PubChem. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 155.05252 | 129.0 |

| [M+Na]⁺ | 177.03446 | 137.2 |

| [M-H]⁻ | 153.03796 | 131.9 |

| [M+NH₄]⁺ | 172.07906 | 150.2 |

| [M+K]⁺ | 193.00840 | 134.7 |

| [M+H-H₂O]⁺ | 137.04250 | 124.0 |

| [M+HCOO]⁻ | 199.04344 | 146.2 |

| [M]⁺ | 154.04469 | 130.0 |

| [M]⁻ | 154.04579 | 130.0 |

Other spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, can also be predicted.

Advanced Spectroscopic and Analytical Methodologies for Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 1-(4-Sulfanylphenyl)ethan-1-ol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the chemical environment of each atom can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 7.0 and 7.5 ppm. Due to the para-substitution pattern, the spectrum is anticipated to show a pair of doublets, characteristic of an AA'BB' spin system. The protons ortho to the hydroxyl-bearing ethyl group (H-2 and H-6) would be slightly downfield compared to the protons ortho to the sulfanyl (B85325) group (H-3 and H-5).

Methine Proton: The proton attached to the carbon bearing the hydroxyl group (-CH(OH)-) is expected to appear as a quartet, typically in the range of δ 4.8-5.0 ppm, due to coupling with the adjacent methyl protons.

Methyl Protons: The three protons of the methyl group (-CH₃) will resonate as a doublet in the upfield region, likely around δ 1.4-1.6 ppm, due to coupling with the methine proton.

Hydroxyl and Sulfanyl Protons: The protons of the hydroxyl (-OH) and sulfanyl (-SH) groups are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. The hydroxyl proton typically appears as a broad singlet, while the sulfanyl proton also gives a singlet, which can sometimes be broad.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Aromatic Carbons: The benzene ring will show four distinct signals. The carbon atom attached to the ethyl-alcohol group (C-1) and the carbon atom bonded to the sulfur atom (C-4) are quaternary and will have chemical shifts influenced by their respective substituents. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) will also have characteristic chemical shifts in the aromatic region (typically δ 120-140 ppm).

Methine Carbon: The carbon atom of the methine group (-CH(OH)-) is expected to resonate in the range of δ 65-75 ppm.

Methyl Carbon: The methyl carbon (-CH₃) will appear in the upfield region of the spectrum, typically between δ 20-30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| -CH₃ | ~1.5 (d) | ~25 |

| -CH(OH)- | ~4.9 (q) | ~70 |

| Ar-H (ortho to -CH(OH)) | ~7.3 (d) | ~126 |

| Ar-H (ortho to -SH) | ~7.2 (d) | ~128 |

| Ar-C-CH(OH) | - | ~145 |

| Ar-C-SH | - | ~130 |

| -OH | variable (s) | - |

| -SH | variable (s) | - |

d = doublet, q = quartet, s = singlet

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. For instance, a cross-peak between the methine proton quartet and the methyl proton doublet would definitively confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the signals of the protonated carbons, for example, linking the methine proton signal to the methine carbon signal and the aromatic proton signals to their corresponding aromatic carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups.

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol and is broadened due to hydrogen bonding. utdallas.edu

S-H Stretch: A weaker and sharper absorption band is expected around 2550-2600 cm⁻¹ corresponding to the S-H stretching vibration of the thiol group. mdpi.com

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching vibrations.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ are due to the C-H stretching vibrations of the methyl and methine groups.

C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region is expected for the C-O stretching vibration of the secondary alcohol.

C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ range can be attributed to the C-S stretching vibration.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for characterization. The S-H and C-S stretching vibrations, which are often weak in the IR spectrum, can sometimes give rise to more intense signals in the Raman spectrum. The symmetric breathing mode of the benzene ring is also typically a strong and sharp band in the Raman spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Thiol (-SH) | S-H Stretch | 2550-2600 | Weak, Sharp |

| Aromatic C-H | C-H Stretch | >3000 | Medium |

| Aliphatic C-H | C-H Stretch | <3000 | Medium |

| Aromatic C=C | C=C Stretch | 1450-1600 | Medium to Weak |

| Secondary Alcohol (C-O) | C-O Stretch | 1000-1200 | Strong |

| Thiol (C-S) | C-S Stretch | 600-800 | Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, the molecule is expected to be detected as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. PubChem provides a monoisotopic mass of 154.04524 Da for the neutral molecule C₈H₁₀OS.

Upon collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, the protonated molecule would be expected to undergo characteristic fragmentation. Based on the fragmentation of similar compounds like 1-phenylethanol (B42297), a primary fragmentation pathway would likely involve the loss of a water molecule from the protonated molecular ion, leading to a significant fragment ion. researchgate.net Another potential fragmentation would be the cleavage of the C-C bond between the aromatic ring and the ethyl-alcohol side chain.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₁OS⁺ | 155.0525 |

| [M+Na]⁺ | C₈H₁₀ONaS⁺ | 177.0345 |

| [M+K]⁺ | C₈H₁₀OKS⁺ | 193.0084 |

| [M+H-H₂O]⁺ | C₈H₉S⁺ | 137.0420 |

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure of this compound has been reported in the searched literature, studies on similar phenylethanol derivatives provide insights into the expected solid-state structure.

A crystallographic analysis of this compound would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the molecule in the solid state, including the torsion angles of the ethyl-alcohol side chain relative to the phenyl ring.

Intermolecular Interactions: The nature and geometry of intermolecular interactions, such as hydrogen bonds involving the hydroxyl and sulfanyl groups, and π-π stacking interactions between the aromatic rings. These interactions govern the packing of the molecules in the crystal lattice.

For analogous chiral phenylethanol derivatives, crystallographic studies have been used to determine the absolute configuration of stereocenters.

Crystal Packing and Intermolecular Interactions

For this compound, the presence of both a thiol (-SH) and a hydroxyl (-OH) group introduces additional complexity and possibilities for hydrogen bonding. It is anticipated that strong O-H···O or O-H···S hydrogen bonds would be primary drivers in the crystal packing, likely forming chains or dimeric motifs. The weaker S-H group could participate in S-H/π interactions, where the thiol's hydrogen atom interacts with the electron-rich aromatic ring of an adjacent molecule. nih.govacs.org Such S-H/π interactions have been observed with H···Caromatic distances below the sum of the van der Waals radii of hydrogen and carbon, suggesting significant orbital-based interactions. nih.gov The interplay between these various forces—strong hydrogen bonding, weaker S-H involved interactions, and potential π-π stacking of the phenyl rings—would ultimately determine the final crystal lattice.

Table 1: Representative Crystallographic Data for Thiophenol (as an illustrative example)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 7.56 |

| b (Å) | 21.61 |

| c (Å) | 6.91 |

| **α, β, γ (°) ** | 90, 90, 90 |

| **Volume (ų) ** | 1127.8 |

| Z | 8 |

Note: This data is for the related compound thiophenol and serves to illustrate the type of parameters obtained from crystallographic analysis.

Tautomeric Form Characterization

Tautomerism, the interconversion of structural isomers, is a crucial consideration for a molecule possessing both hydroxyl and sulfanyl functional groups. quimicaorganica.orgnih.gov this compound can theoretically exist in different tautomeric forms, primarily involving the migration of a proton from the sulfur or oxygen atom.

The principal equilibrium to consider is the thiol-thione tautomerism. For many aromatic systems, the thiol (-SH) form is generally more stable and favored over the thioketo (C=S) or "thione" form. quimicaorganica.orgscispace.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Vis spectroscopy are instrumental in determining the predominant tautomer in solution. quimicaorganica.org The equilibrium can be influenced by factors like solvent polarity and the potential for hydrogen bonding. quimicaorganica.org

Additionally, the presence of the ethan-1-ol group introduces the possibility of keto-enol tautomerism, where the enol form is this compound itself, and the keto form would be 1-(4-sulfanylphenyl)ethanone. Given the stability of the secondary alcohol, the equilibrium is expected to lie heavily towards the alcohol (enol) form under standard conditions. The interplay between these two potential tautomeric systems (thiol-thione and enol-keto) would be complex, but it is predicted that the this compound form is the most thermodynamically stable.

Electrochemical Characterization Techniques

Electrochemical methods are powerful tools for probing the redox activity and interfacial behavior of this compound. The thiol group, in particular, imparts a strong affinity for metal surfaces like gold, enabling the formation of self-assembled monolayers (SAMs) whose properties can be investigated electrochemically.

Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is used to study the oxidation and reduction processes of a molecule. For this compound, two primary redox-active sites are the thiol group and the secondary alcohol. The thiol group can undergo oxidation, typically forming a disulfide bond (S-S) with another molecule, a process that is often electrochemically irreversible or quasi-reversible. The secondary alcohol on the ethyl chain can be oxidized to a ketone.

A hypothetical cyclic voltammogram would likely show an anodic (oxidation) peak corresponding to the oxidation of the -SH group. The potential at which this occurs would depend on the electrode material and solvent conditions. The oxidation of the secondary alcohol to a ketone would occur at a different, typically higher, potential. researchgate.netresearchgate.netrsc.org The reversibility of these processes would be assessed by the presence and characteristics of corresponding cathodic (reduction) peaks on the reverse scan.

Table 2: Hypothetical Key Parameters from Cyclic Voltammetry of this compound

| Process | Anodic Peak Potential (Epa) | Cathodic Peak Potential (Epc) | Reversibility |

|---|---|---|---|

| Thiol Oxidation (R-SH → R-S-S-R) | +0.4 to +0.8 V vs. Ag/AgCl | Variable / Absent | Irreversible |

| Alcohol Oxidation (-CH(OH)CH₃ → -C(=O)CH₃) | > +1.0 V vs. Ag/AgCl | Variable / Absent | Irreversible |

Note: These potential values are illustrative and would vary based on experimental conditions.

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Phenomena

Electrochemical Impedance Spectroscopy (EIS) is highly effective for characterizing the formation and properties of thin films at electrode-electrolyte interfaces. scielo.brresearchgate.net Due to the strong affinity of sulfur for gold, this compound can form a self-assembled monolayer (SAM) on a gold electrode surface. EIS can probe the integrity, packing, and dielectric properties of this SAM. mdpi.comrsc.org

The formation of a well-ordered SAM acts as a barrier to electron transfer for redox probes (e.g., [Fe(CN)6]3-/4-) in the solution. scielo.br This barrier is measured as an increase in the charge-transfer resistance (Rct), which is a key parameter derived from EIS data, often visualized as the diameter of a semicircle in a Nyquist plot. A larger Rct value indicates a more densely packed and defect-free monolayer that effectively blocks the redox probe from reaching the electrode surface. scielo.brresearchgate.net

Potentiodynamic Polarization and Electrochemical Frequency Modulation (EFM)

Potentiodynamic polarization and Electrochemical Frequency Modulation (EFM) are techniques commonly employed to evaluate the efficacy of corrosion inhibitors. mdpi.comresearchgate.net Thiol-containing compounds are often effective corrosion inhibitors for metals like steel in acidic media, as they can adsorb onto the metal surface and form a protective barrier.

In a potentiodynamic polarization experiment, the potential of a metal electrode is scanned, and the resulting current is measured. mdpi.com The data yields a Tafel plot, from which the corrosion potential (Ecorr) and corrosion current (Icorr) can be determined. An effective inhibitor will cause a significant decrease in the corrosion current. researchgate.net EFM is a non-destructive technique that applies a small AC potential signal composed of two sine waves at different frequencies. khdesign.co.uk The non-linear response of the corroding system generates current responses at intermodulation frequencies, from which the corrosion rate can be calculated directly without prior knowledge of Tafel constants. khdesign.co.uk The use of these techniques could establish the potential of this compound as a corrosion inhibitor. americanjournal.orgneliti.comamericanjournal.org

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity assessment of organic compounds. birchbiotech.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable methods for analyzing this compound.

For HPLC analysis, a reversed-phase method would be appropriate. The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase, likely a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). waters.comsigmaaldrich.comwaters.com Detection could be achieved using a UV detector, leveraging the aromatic ring's chromophore. A gradient elution program, where the mobile phase composition is changed over time, may be necessary to ensure good separation from any impurities. researchgate.net

For GC analysis, the volatility of the compound is key. birchbiotech.comepa.gov Due to the presence of polar -OH and -SH groups, derivatization might be necessary to improve peak shape and thermal stability. nih.gov For instance, the hydroxyl and thiol groups could be silylated before injection. The separation would be performed on a capillary column with a suitable stationary phase (e.g., a nonpolar or medium-polarity phase like DB-5 or DB-17). nih.gov A Flame Ionization Detector (FID) would provide excellent sensitivity for this organic analyte. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. birchbiotech.com

Table 3: Proposed Chromatographic Conditions for Purity Assessment

| Technique | Column | Mobile Phase / Carrier Gas | Detection |

|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV at ~254 nm |

| GC | Capillary (e.g., DB-5, 30 m x 0.25 mm) | Helium or Nitrogen | FID |

Note: These conditions are proposed based on the compound's structure and may require optimization.

Applications in Organic Synthesis and Interdisciplinary Research

Versatile Building Block in Complex Molecule Synthesis

The dual functionality of 1-(4-Sulfanylphenyl)ethan-1-ol allows it to serve as a foundational component in the construction of a diverse array of organic molecules.

While specific, publicly available research on the direct use of this compound as a precursor for advanced pharmaceutical intermediates is limited, the structural motif of a functionalized phenylethanol is prevalent in many bioactive molecules. The thiol group can be alkylated to form thioethers or oxidized to sulfoxides or sulfones, while the alcohol moiety can be esterified, etherified, or oxidized to a ketone. This array of potential transformations makes it a hypothetical starting point for the synthesis of complex pharmaceutical compounds. The pyrazole (B372694) scaffold, often found in bioactive molecules, for instance, can be synthesized and functionalized using various chemical strategies, and a molecule like this compound could potentially be integrated into such synthetic pathways. nih.gov

In the field of agrochemical development, molecular scaffolds that allow for systematic structural modification are highly valuable for optimizing biological activity. The this compound structure could serve as a core for developing new classes of fungicides, herbicides, or insecticides. For example, the pyrazole-carboxamide structure is a known fungicide used to control diseases in various crops. nih.gov The functional handles on this compound would permit the attachment of different pharmacophores to explore structure-activity relationships, potentially leading to the discovery of novel agrochemicals.

Ligand Design and Coordination Chemistry

The presence of both a soft sulfur donor (thiol) and a hard oxygen donor (alcohol) makes this compound an interesting candidate for ligand design in coordination chemistry.

The thiol and alcohol groups can act in concert to chelate metal ions, forming stable coordination complexes. Thiolates are known to be potent nucleophiles and form strong bonds with transition metals. wikipedia.org The combination of the sulfhydryl and hydroxyl groups could allow for the formation of five- or six-membered chelate rings with a central metal atom, a common feature in stable coordination compounds. The nature of the metal-ligand bonding can be influenced by the deprotonation of the thiol and/or alcohol groups, leading to the formation of anionic ligands that can stabilize metals in various oxidation states.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |

| Monodentate | S or O | Various transition metals |

| Bidentate Chelating | S and O | Late transition metals (e.g., Ni, Cu, Zn) |

| Bridging | S and/or O | Can form polynuclear complexes |

This table represents hypothetical coordination modes based on the functional groups present.

Transition metal complexes bearing thiol-containing ligands have shown significant promise in catalysis. Thiols can act as transient cooperative ligands, reversibly coordinating to a metal center and influencing the catalytic activity. acs.org This can lead to either acceleration or inhibition of catalytic reactions, providing a means of controlling selectivity. acs.orgnih.gov For instance, ruthenium pincer complexes have demonstrated remarkable acceleration in base-free aqueous methanol (B129727) reforming when a catalytic amount of thiol is added. acs.orgnih.gov While direct catalytic applications of this compound complexes have not been extensively reported, its ability to form stable complexes with transition metals suggests potential for its use in designing novel catalysts for a range of organic transformations.

Advanced Material Science Applications

The functional groups of this compound also lend themselves to applications in material science, particularly in the synthesis of functional polymers and sulfur-containing materials.

Sulfur-containing polymers are of interest due to their unique optical and mechanical properties. researchgate.net The thiol group of this compound can participate in polymerization reactions, such as thiol-ene "click" chemistry, to create novel polymers. Furthermore, the hydroxyl group can be used to graft the molecule onto surfaces or incorporate it into polyesters and polyurethanes. The aromatic core contributes to the thermal stability and rigidity of the resulting materials. The development of sulfur-rich materials from industrial waste products is an emerging area of research, and versatile sulfur-containing molecules are key to this endeavor. researchgate.net The potential for this compound to be used in the creation of polymers with high refractive indices or specific metal-binding properties makes it a compound of interest for advanced materials.

Functional Monomers for Polymer Synthesis

The dual functionality of this compound makes it a prime candidate for the synthesis of advanced polymers. The presence of both a thiol (-SH) and a hydroxyl (-OH) group allows it to participate in various polymerization reactions, leading to the formation of polymers with unique properties. For instance, it can be utilized in the synthesis of poly(thioether)s and poly(ester-alt-thioether)s.

The thiol group is known to readily participate in thiol-ene and thiol-epoxy "click" reactions, which are highly efficient and regioselective processes. ntu.edu.sgnih.gov These reactions can be employed to incorporate the this compound moiety into polymer backbones or as side chains, imparting specific functionalities. The resulting poly(β-hydroxy thioether)s are of particular interest due to their potential for post-polymerization modification. ntu.edu.sg

Furthermore, the hydroxyl group can undergo esterification reactions, allowing for the synthesis of polyesters. The combination of thiol and hydroxyl functionalities in one molecule opens up possibilities for creating alternating copolymers with precisely controlled structures. For example, the alternating anionic ring-opening copolymerization of thiolactones and epoxides can yield poly(ester-alt-thioether)s. researchgate.net While direct polymerization of this compound has not been extensively reported, its structural motifs are found in various functional polymers.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactive Groups Involved | Resulting Polymer Class | Key Features |

|---|---|---|---|

| Thiol-Ene Reaction | Thiol (-SH) and Alkene (C=C) | Poly(thioether) | High efficiency, radical or base-catalyzed |

| Thiol-Epoxy Reaction | Thiol (-SH) and Epoxide | Poly(β-hydroxy thioether) | "Click" chemistry, high regioselectivity |

| Esterification | Hydroxyl (-OH) and Carboxylic Acid/Derivative | Polyester | Formation of ester linkages |

| Alternating Copolymerization | Thiol and Hydroxyl functionalities | Poly(ester-alt-thioether) | Controlled polymer architecture |

Development of Optoelectronic Materials (e.g., Nonlinear Optical Materials)

Organic molecules with significant nonlinear optical (NLO) properties are crucial for the development of advanced optoelectronic devices. researchgate.net The key to achieving high NLO activity in organic compounds often lies in the presence of a π-conjugated system flanked by electron-donating and electron-accepting groups (a D-π-A structure). taylorfrancis.com

Thiophenol derivatives have been investigated for their NLO properties. tandfonline.com The sulfur atom in the thiol group can act as an electron donor, and when attached to an aromatic ring, it can effectively participate in charge transfer processes that are essential for NLO activity. While specific studies on the NLO properties of this compound are not widely available, its molecular structure suggests potential in this area. The phenyl ring provides the π-conjugated bridge, the thiol group can serve as an electron donor, and the hydroxyl group, or a derivative thereof, could be modified to act as an electron acceptor.

The development of sulfur-containing aromatic molecules is an active area of research for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), highlighting the broader potential of this class of compounds in optoelectronics. researchgate.netresearchgate.net

Table 2: Structural Features of this compound Relevant to Optoelectronic Applications

| Structural Feature | Potential Role in Optoelectronics |

|---|---|

| Phenyl Ring | π-conjugated system for charge delocalization |

| Thiol Group (-SH) | Potential electron-donating group |

| Hydroxyl Group (-OH) | Can be modified into an electron-accepting group |

| Overall Structure | Potential for forming D-π-A systems for NLO applications |

Corrosion Inhibition Studies

Sulfur-containing organic compounds, particularly those with aromatic rings, have been extensively studied as effective corrosion inhibitors for various metals and alloys, including steel and copper. tandfonline.commdpi.comsemanticscholar.org The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.

The thiol group in this compound is expected to play a crucial role in its potential as a corrosion inhibitor. The sulfur atom can form a strong coordinate bond with metal atoms, leading to the formation of a stable, chemisorbed layer on the metal surface. tandfonline.com The aromatic ring can further enhance the adsorption through π-electron interactions with the metal's d-orbitals. The presence of the hydroxyl group may also contribute to the adsorption process.

Studies on various thiophenol derivatives have demonstrated their ability to effectively inhibit corrosion in acidic and saline media. tandfonline.comsemanticscholar.orgampp.org The inhibition efficiency is often dependent on the concentration of the inhibitor and the nature of the substituents on the aromatic ring. tandfonline.com While specific data on this compound is limited, the collective evidence for related compounds suggests its strong potential as a corrosion inhibitor.

Table 3: Research Findings on Corrosion Inhibition by Thiophenol Derivatives

| Metal | Corrosive Medium | Inhibitor Type | Key Findings |

|---|---|---|---|

| Copper | Saline Medium | Thiophenol derivatives (2-Naphthalenethiol, 4-Chlorothiophenol, p-Toluenethiol) | Effective inhibition through chemisorption via Cu-S bond. researchgate.nettandfonline.com |

| Mild Steel | HCl | Thiophenol derivatives | Adsorption on the steel surface, with efficiency influenced by molecular structure. semanticscholar.org |

| Zinc | Acidic Media | Benzenethiol and derivatives | Mixed-type inhibition, with adsorption following the Langmuir isotherm. ampp.org |

| Mild Steel | Ethanol (B145695) Fuel Blend | Plant extract (contains sulfur compounds) | Formation of a protective film on the steel surface. researchgate.netnih.gov |

Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful tool for the rapid synthesis and screening of large numbers of compounds to identify new drug leads and other functional molecules. nih.gov The design of compound libraries often revolves around a central scaffold that can be functionalized with a variety of substituents.

Scaffold for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules that cover a broad region of chemical space. rsc.orgcam.ac.uk A key aspect of DOS is the use of a versatile scaffold that allows for the introduction of diversity in terms of appendages, stereochemistry, and skeletal framework. cam.ac.uk

This compound possesses several features that make it an attractive scaffold for DOS. The phenyl ring provides a rigid core, while the thiol and hydroxyl groups serve as orthogonal handles for chemical modification. These two functional groups can be reacted independently under different conditions, allowing for the systematic introduction of a wide range of substituents. For example, the thiol group can undergo alkylation, arylation, or disulfide formation, while the hydroxyl group can be acylated, etherified, or oxidized. This dual reactivity enables the generation of a large library of compounds from a single starting scaffold. The development of combinatorial polymer scaffold libraries is also an area of active research. nih.govnist.gov

Application in Fragment-Based Screening Libraries

Fragment-based drug discovery (FBDD) has emerged as an efficient approach for identifying lead compounds for drug development. lifechemicals.comprestwickchemical.com FBDD involves screening libraries of low-molecular-weight compounds (fragments) for weak binding to a biological target. selcia.com These initial hits can then be optimized and grown into more potent drug candidates. nih.gov

Fragments typically adhere to the "Rule of Three," which suggests a molecular weight of less than 300 Da, no more than three hydrogen bond donors, no more than three hydrogen bond acceptors, and a calculated logP of no more than three. This compound, with a molecular weight of approximately 154 g/mol , one hydrogen bond donor (hydroxyl group), and one potential hydrogen bond acceptor (the sulfur atom, depending on the environment), fits well within these criteria. Its structure, containing an aromatic ring and functional groups capable of engaging in various intermolecular interactions, makes it a valuable addition to fragment libraries for screening against a wide range of biological targets. The inclusion of sulfur-containing scaffolds in drug discovery is well-established, with many approved drugs containing sulfur-derived functional groups. nih.gov

Table 4: Properties of this compound in the Context of Fragment-Based Drug Discovery

| Property | Value | "Rule of Three" Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | ~154.23 g/mol | < 300 Da | Yes |

| Hydrogen Bond Donors | 1 (-OH) | ≤ 3 | Yes |

| Hydrogen Bond Acceptors | 1 (-OH), 1 (-SH) | ≤ 3 | Yes |

| Calculated logP | ~1.6 | ≤ 3 | Yes |

Concluding Remarks and Future Research Perspectives

Current Challenges and Unexplored Areas

Despite its potential, the synthesis and application of 1-(4-Sulfanylphenyl)ethan-1-ol are met with several challenges that represent key areas for future research.